(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is an organic compound characterized by a cyclopentenone ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement, which is a reaction of furylcarbinols with acids to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as zinc chloride (ZnCl2) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Piancatelli rearrangement processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-5-oxocyclopent-1-en-1-yl)acetic acid.
Reduction: (2-Methyl-5-oxocyclopent-1-en-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity, including cytotoxic properties against cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in designing anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins through Michael addition, leading to the inhibition of protein function and induction of cellular stress . This mechanism is particularly relevant in its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate: A structurally similar compound with a butyrate ester group instead of an aldehyde group.
(5-Methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another related compound with a similar cyclopentenone core but different substituents.
Uniqueness
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
58282-77-2 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(2-methyl-5-oxocyclopenten-1-yl)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(6)4-5-9/h5H,2-4H2,1H3 |
InChI Key |
HIYMZAOJPYQVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.